

Application Notes and Protocols for EOS-984 in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on **EOS-984**, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). The protocols outlined below are based on publicly available information and established methodologies for conducting similar preclinical studies.

Introduction

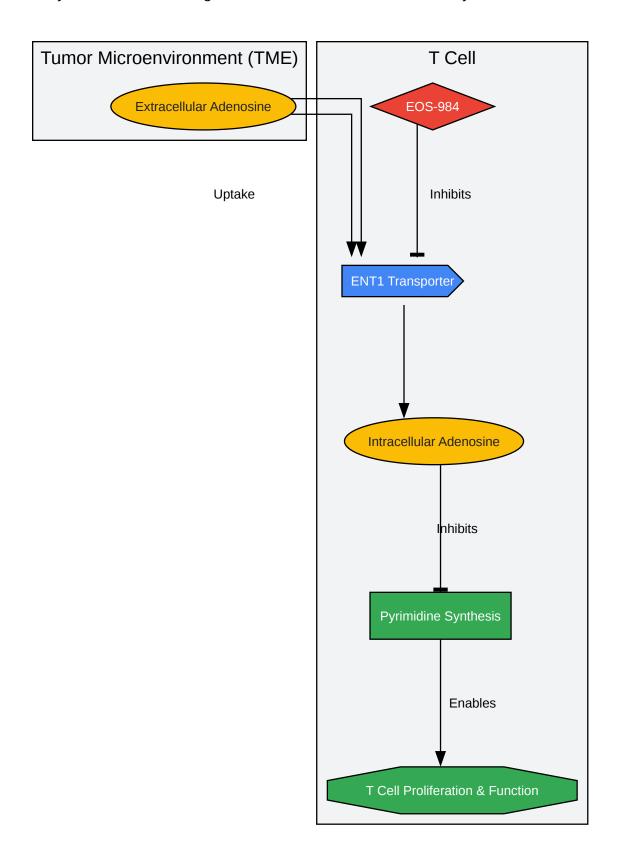
EOS-984 (also known as EOS301984) is an investigational agent designed to enhance antitumor immunity by blocking the uptake of adenosine into T cells.[1] In the tumor microenvironment, high concentrations of adenosine act as a potent immunosuppressant. By inhibiting ENT1, the primary transporter of adenosine into lymphocytes, **EOS-984** aims to reverse this immunosuppressive effect, thereby restoring T cell proliferation and effector function.[2][3][4] Preclinical studies have demonstrated that **EOS-984** can restore T cell activity in the presence of high adenosine levels and shows synergistic anti-tumor effects when combined with anti-PD-1 therapy.[2][3][5]

Mechanism of Action & Signaling Pathway

EOS-984 targets and inhibits the Equilibrative Nucleoside Transporter 1 (ENT1). In activated T cells, ENT1 is upregulated and facilitates the transport of extracellular adenosine into the cell. Intracellular adenosine disrupts the de novo pyrimidine nucleotide synthesis pathway, which is essential for DNA and RNA synthesis, thereby inhibiting T cell proliferation and function. By



blocking ENT1, **EOS-984** prevents intracellular adenosine accumulation, thus restoring pyrimidine synthesis and enabling T cell-mediated anti-tumor immunity.





2024.[1]

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Caption: Mechanism of action of EOS-984.

Data Presentation

Table 1: In Vitro Potency of EOS-984

Parameter	IC50 (nM)	Assay Condition		
ENT1 Binding	1.5	-		
ENT1 H3-Uridine Uptake	2	-		
ENT2 Adenosine Uptake	350	-		
T-cell IC50	0.1	0.2% HSA		
T-cell IC50	11	2% HSA + 0.1% AAG		
T-cell IC50	7.5	50% HS		
Data sourced from a				
presentation by M. Deligny at				
the ACS Fall National Meeting				

Table 2: Preclinical Pharmacokinetics of EOS-984 and a Related Compound



Compound	Species	Dose (mg/kg, p.o.)	Half-life (t½)	Oral Bioavailability (F)
EOS-984	Dog	50	9.5 hours	24%
EOS-301533	Mouse	25	8.3 hours	3%

Data sourced

from a

presentation by

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Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Humanized Mouse Model

This protocol describes a representative study to evaluate the in vivo efficacy of **EOS-984** as a monotherapy and in combination with an anti-PD-1 antibody in a humanized mouse model bearing human triple-negative breast cancer xenografts.

Experimental Workflow Diagram



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Caption: Workflow for in vivo efficacy studies.



1. Animal Model:

- Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice or similar immunodeficient strain.
- Humanization: Engraft mice with human CD34+ hematopoietic stem cells (HSCs) to reconstitute a human immune system.

2. Tumor Model:

- Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
- Implantation: Subcutaneously inject 5 x 106 MDA-MB-231 cells in a suitable matrix (e.g., Matrigel) into the flank of humanized NSG mice.
- 3. Drug Formulation and Administration:
- **EOS-984** Formulation (Representative): Due to its poor water solubility, **EOS-984** would likely be formulated in a vehicle suitable for oral gavage in mice, such as 0.5% methylcellulose with 0.2% Tween 80 in water. The exact formulation used in the original studies is not publicly available.
- **EOS-984** Dosing (Hypothetical): While the specific dose for mice is not published, a starting point could be in the range of 25-50 mg/kg, administered orally (p.o.) daily. This is based on doses used for a precursor compound and in dog studies.[1]
- Anti-PD-1 Antibody: A clinically relevant anti-PD-1 antibody (e.g., pembrolizumab) is administered intraperitoneally (i.p.). A typical dosing regimen might be a loading dose of 10 mg/kg followed by maintenance doses of 5 mg/kg twice weekly.

4. Study Groups:

- Group 1: Vehicle control (oral gavage + i.p. saline).
- Group 2: **EOS-984** monotherapy.
- Group 3: Anti-PD-1 monotherapy.
- Group 4: EOS-984 and anti-PD-1 combination therapy.



- 5. Monitoring and Endpoints:
- Monitor tumor growth by caliper measurements twice weekly.
- At the study endpoint, collect tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry.

Protocol 2: Ex Vivo NSCLC TIL Stimulation Assay

This protocol outlines a representative method to assess the ability of **EOS-984** to enhance the function of tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer (NSCLC) patients.

- 1. TIL Isolation and Expansion:
- Obtain fresh tumor tissue from NSCLC patients.
- Mince the tumor tissue and culture in the presence of high-dose Interleukin-2 (IL-2) to expand the TILs.
- 2. Co-culture and Treatment:
- Plate the expanded TILs.
- Stimulate the TILs with autologous tumor cells or a relevant tumor antigen.
- Treat the co-cultures with varying concentrations of EOS-984 in the presence of a high concentration of adenosine (to mimic the tumor microenvironment).
- 3. Functional Readouts:
- After a suitable incubation period (e.g., 72 hours), assess T cell function through:
 - Cytokine Production: Measure the levels of IFN-γ, TNF-α, and other relevant cytokines in the culture supernatant by ELISA or multiplex bead array.
 - Proliferation: Measure T cell proliferation using assays such as CFSE dilution or BrdU incorporation.



 Cytotoxicity: Assess the killing of tumor cells by the TILs using a chromium-51 release assay or similar methods.

Protocol 3: CMV Antigen Recall Assay

This assay evaluates the effect of **EOS-984** on the recall response of memory T cells to a common viral antigen, Cytomegalovirus (CMV).

- 1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy, CMV-seropositive donors.
- 2. Assay Setup:
- Plate the PBMCs in a 96-well plate.
- Add CMV antigen (e.g., CMV lysate or specific peptides) to stimulate the memory T cells.
- Add varying concentrations of EOS-984 to the wells, along with a high concentration of adenosine.
- 3. Analysis:
- After 4-7 days of culture, measure the recall response by:
 - IFN-y ELISpot: To quantify the number of antigen-specific, IFN-y-secreting T cells.
 - Intracellular Cytokine Staining (ICS): Use flow cytometry to determine the percentage of T cells producing IFN-γ, TNF-α, and other cytokines in response to the antigen.

Conclusion

EOS-984 is a promising immuno-oncology agent with a novel mechanism of action. The preclinical data suggest its potential both as a monotherapy and in combination with immune checkpoint inhibitors. The protocols provided here offer a framework for further preclinical investigation into the dosage, administration, and efficacy of **EOS-984** in relevant cancer models. Further research is warranted to optimize dosing schedules and combination strategies for clinical development.



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